
Dansylamide
Overview
Description
Dansylamide (5-dimethylamino-1-naphthalenesulfonamide) is a fluorescent sulfonamide derivative widely employed in biochemical and biophysical research. Its structure comprises a naphthalene ring system substituted with a sulfonamide group and a dimethylamino moiety, which confers strong fluorescence properties characterized by a large Stokes shift (~150–200 nm) and sensitivity to environmental polarity . This compound is utilized in diverse applications, including:
- Zinc biosensing: It binds to human carbonic anhydrase II (CAII), inducing fluorescence changes to detect nanomolar zinc concentrations .
- Protein binding studies: Acts as a probe for human serum albumin (HSA), competing with warfarin for Site I binding .
- Cellular imaging: Embedded in silica nanoparticles (SiNPs) to track uptake in microglia, B cells, T cells, and macrophages .
- Apoptosis detection: Derivatives like NST-729 are used in the ApoSense family to detect altered membrane permeability in apoptotic cells .
Preparation Methods
Dansylamide is typically synthesized through the reaction of dansyl chloride with ammonia. This reaction forms the simplest representative of the class of dansyl derivatized amines . The synthetic route involves the following steps:
Reaction with Ammonia: Dansyl chloride reacts with ammonia to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic reaction but may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Dansylamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with primary amino groups of aliphatic and aromatic amines to form stable fluorescent derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it can participate in these reactions under appropriate conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include dansyl chloride, ammonia, and various amines. The reactions are typically carried out in organic solvents at room temperature.
Scientific Research Applications
Dansylamide has a wide range of applications in scientific research, including:
Fluorescent Labeling: It is used for fluorescent labeling of biological compounds to trace their activities in enzyme systems and other biological processes.
Biosensors: This compound is used in the development of biosensors for in vivo monitoring of trace metals.
Biochemistry and Medicine: It is employed in biochemistry and medicine for labeling and tracing biological molecules.
Industrial Applications: This compound is used in the production of fluorescent dyes and other industrial applications.
Mechanism of Action
Dansylamide exerts its effects through its fluorescent properties. The compound interacts with primary amino groups of aliphatic and aromatic amines, forming stable fluorescent derivatives . The fluorescence emission of this compound is highly dependent on the solvent and varies from 520 to 550 nanometers . The mechanism involves the formation of intramolecular hydrogen bonds and electronic interactions between the donor-acceptor substituents and the aromatic naphthalene .
Comparison with Similar Compounds
Structural Analogs and Fluorescence Properties
Dansylamide belongs to the dansyl fluorophore family, which shares a naphthalene push-pull architecture. Key comparisons include:
Key Differences :
- Electron-withdrawing groups : this compound’s sulfonamide is weaker than Prodan’s carbonyl, resulting in lower electron affinity (-2.1 V vs. SCE) compared to nitronaphthalenes (-1.5 V) .
- Environmental sensitivity: this compound’s fluorescence is quenched in hydrophobic pockets (e.g., CAII’s active site) due to restricted rotation of the dimethylamino group, whereas Prodan’s emission is more sensitive to polarity gradients .
Binding Modes with Carbonic Anhydrase II (CAII)
This compound exhibits a unique binding mechanism compared to classical aryl sulfonamide inhibitors:
Feature | This compound | Typical Aryl Sulfonamides (e.g., Phenol) |
---|---|---|
Binding Pocket | Naphthyl ring in hydrophobic pocket (Val-121, Leu-198) | Aromatic ring coplanar with active site residues |
Conformational Changes | Requires Leu-198 side-chain rearrangement | No significant backbone adjustments |
Affinity | Moderate (KD ~ µM) | High (KD ~ nM for optimized inhibitors) |
Fluorescence Response | Quenched upon binding (75% Trp-209 quenching) | No intrinsic fluorescence |
Implications :
- This compound’s binding mode inspired the design of 1,8-disubstituted anthracene sulfonamides, which may achieve higher CAII affinity by optimizing hydrophobic interactions .
- The Leu-198 conformational flexibility explains enhanced this compound affinity in CAII mutants (e.g., Leu-198 → Ala) .
Interaction with Human Serum Albumin (HSA)
This compound competes with warfarin for HSA’s Site I (subdomain IIA), while other dansyl derivatives target distinct regions:
Functional Contrast :
- This compound’s sulfonamide group enhances HSA binding specificity compared to dansylsarcosine, which lacks this moiety .
Advantages :
- This compound’s encapsulation in SiNPs prevents dye leakage and enhances signal-to-noise ratios in long-term imaging .
Tables and Figures :
- Table 1 : Structural and functional comparison of this compound with analogs.
- Figure 1: Overlay of this compound (PDB: 1OKL) and phenol in CAII’s active site, highlighting Leu-198 rearrangement .
- Figure 2 : Fluorescence emission spectra of this compound in polar vs. hydrophobic environments .
Biological Activity
Dansylamide, a sulfonamide derivative of 5-(dimethylamino)-1-naphthalenesulfonamide, is widely recognized for its fluorescent properties and biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and recent research findings.
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 250.317 g/mol
- Melting Point : 218-221 °C
- Density : 1.3 g/cm³
- Boiling Point : 435.4 °C at 760 mmHg
This compound functions primarily as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Research indicates that this compound exhibits differential binding profiles with human carbonic anhydrase I (hCA I) and II (hCA II), leading to distinct kinetic behaviors.
Binding Characteristics
- Differential Binding : this compound shows markedly different fluorescence spectral properties when binding to hCA I versus hCA II. This difference is attributed to the protein isomerization step, which significantly influences the binding kinetics of the compound .
- Fluorescence Enhancement : The deprotonation of the sulfonamide moiety enhances the fluorescence emission intensity and lifetime of this compound when bound to hCA I, indicating a strong electrostatic interaction with the enzyme's active site .
Study on Enzyme Interaction
A study published in Biochemistry explored the molecular basis for the differential spectral and binding profiles of this compound with hCA I and II. The researchers utilized various spectroscopic techniques to analyze how this compound interacts with these enzymes at a molecular level. Key findings include:
- This compound binds more effectively to hCA I than to hCA II, which may have implications for designing isozyme-specific inhibitors .
- The study highlighted the importance of structural-functional investigations in understanding enzyme-ligand interactions.
Fluorescent Sensing Applications
This compound has also been investigated for its potential in environmental applications, particularly in sensing heavy metals like lead (Pb(II)). A study demonstrated that a bis-dansylamide ion-exchanger selectively extracts Pb(II) from aqueous solutions into organic solvents such as dichloroethane (DCE). This property could be harnessed for environmental monitoring and remediation purposes .
Comparative Analysis of Biological Activity
Property | This compound | Other Sulfonamides |
---|---|---|
Enzyme Inhibition | Selective for CAs | Broad-spectrum |
Fluorescence Intensity | High upon binding | Variable |
Applications | Sensing, drug design | Antimicrobial agents |
Q & A
Q. Basic: What are the fundamental fluorescence properties of dansylamide, and how are they quantified experimentally?
This compound exhibits distinct fluorescence characteristics, including absorption maxima (εₘₐₓ ≈ 4235 M⁻¹ cm⁻¹ at ~330–340 nm) and emission wavelengths (λₑₘ ≈ 516 nm) in methanol . Its fluorescence quantum yield (Φₓ ≈ 0.37) is a critical parameter for quantifying emission efficiency. To measure these properties:
- Experimental Protocol : Use UV-Vis spectroscopy for εₘₐₓ determination and fluorescence spectrophotometry for λₑₘ and Φₓ. Calibrate instruments with standard dyes (e.g., quinine sulfate).
- Data Interpretation : Normalize spectra to solvent baselines and account for inner-filter effects at high concentrations.
- Reference Standards : Compare results to published values in solvents like methanol or propylene glycol, where viscosity affects diffusion-mediated quenching .
Q. Advanced: How can researchers resolve contradictions in reported quantum yields of this compound across different studies?
Discrepancies in Φₓ values (e.g., 0.37 vs. lower values in viscous solvents) often arise from methodological differences:
- Controlled Variables : Ensure consistent solvent purity, temperature, and excitation wavelengths. For example, Φₓ drops in viscous solvents like propylene glycol due to reduced diffusion, altering Förster resonance energy transfer (FRET) dynamics .
- Validation Steps : Replicate experiments using donor-acceptor pairs (e.g., indole-dansylamide) to validate FRET efficiency. Use time-resolved fluorescence decay analysis to distinguish static vs. dynamic quenching contributions .
- Cross-Study Comparison : Review raw data normalization methods and instrument calibration protocols in conflicting studies.
Q. Basic: What protocols are recommended for studying this compound-protein binding interactions?
This compound is widely used as a fluorescent probe in protein-binding assays (e.g., with human serum albumin, HSA):
- Experimental Design :
- Titration Method : Incrementally add this compound (0–200 µM) to HSA (fixed concentration) in pH 7.4 buffer. Monitor fluorescence quenching at λₑₘ = 516 nm .
- Data Analysis : Apply Stern-Volmer plots to calculate binding constants (Kₐ). Account for inner-filter effects using correction formulas.
- Controls : Include competitive binding assays with known ligands (e.g., phenylbutazone) to validate specificity .
Q. Advanced: How can this compound’s fluorescence be optimized for live-cell imaging studies?
This compound’s utility in cellular systems (e.g., nanoparticle tracking) requires addressing challenges like autofluorescence and photostability:
- Nanoparticle Functionalization : Encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance cellular uptake. Confirm penetration via fluorescence microscopy (e.g., CD19+ B cells) .
- Imaging Parameters : Use low excitation intensities to minimize photobleaching. Pair with counterstains (e.g., DAPI) to distinguish cellular compartments.
- Quantitative Analysis : Employ flow cytometry to quantify NP-positive cells and validate uptake kinetics across time points (24–48 hours) .
Q. Basic: What are the best practices for handling this compound in aqueous solutions?
- Solubility : Dissolve this compound in DMSO (≤1% v/v) to avoid aggregation. Dilute in phosphate-buffered saline (PBS) for biological assays.
- Storage : Aliquot and store at −20°C in amber vials to prevent photodegradation.
- Validation : Confirm stability via UV-Vis scans before critical experiments .
Q. Advanced: How do structural modifications (e.g., L198H mutation in carbonic anhydrase) affect this compound binding affinity?
Mutations can alter binding kinetics, as shown in Kₐ shifts (e.g., WT Kₐ = 90.40 nM vs. L198H Kₐ = 205.10 nM):
- Methodology :
- Data Interpretation : Compare mutant vs. wild-type binding curves (sigmoidal vs. shifted profiles) to infer cooperative effects .
Q. Basic: How is this compound used in FRET-based studies, and what are common pitfalls?
This compound serves as an acceptor in FRET pairs (e.g., with tryptophan donors):
- Setup : Ensure spectral overlap between donor emission (e.g., tryptophan at 350 nm) and this compound absorption (~330 nm).
- Common Errors :
- Overlook donor-acceptor distance (must be <10 nm for efficient energy transfer).
- Neglect solvent effects (e.g., methanol vs. aqueous buffers) on FRET efficiency .
Q. Advanced: What statistical approaches are recommended for analyzing this compound-related data with high variability?
- Error Mitigation : Use triplicate measurements and report standard deviations (e.g., Φₓ = 0.37 ± 0.02).
- Multivariate Analysis : Apply ANOVA to compare experimental groups (e.g., mutant vs. wild-type binding) or principal component analysis (PCA) for high-dimensional datasets (e.g., cellular uptake across cell types) .
Q. Basic: What are the ethical and reproducibility standards for publishing this compound research?
- Data Transparency : Provide raw fluorescence spectra and instrument settings in supplementary materials.
- Replication Guidelines : Detail buffer compositions, dye concentrations, and quenching controls to enable independent validation .
Q. Advanced: How can this compound be integrated with emerging techniques like super-resolution microscopy?
- Probe Design : Conjugate this compound to photoswitchable tags (e.g., Alexa Fluor 647) for stochastic optical reconstruction microscopy (STORM).
- Validation : Compare localization precision with traditional dyes and assess photostability under high-intensity illumination .
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBFJJKZPTRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162306 | |
Record name | Dansylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431-39-6 | |
Record name | Dansylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dimethylaminonaphthalene-1-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)naphthalene-1-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANSYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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